1-(Coronen-1-YL)ethan-1-one

Description

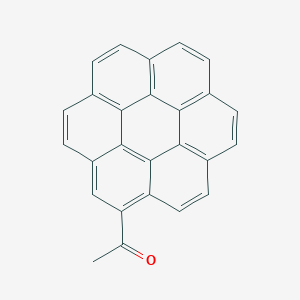

1-(Coronen-1-YL)ethan-1-one is a polycyclic aromatic hydrocarbon (PAH)-derived ketone featuring a coronene moiety substituted with an acetyl group. Coronene, a 24-carbon aromatic system with six fused benzene rings arranged in a hexagonal symmetry, is known for its extended π-conjugation and stability.

Characterization would involve spectroscopic techniques (IR, NMR, HRMS) and X-ray crystallography, as seen in structurally related compounds like 1-(pyren-2-yl)ethan-1-one and 1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one . The coronene core’s rigidity and electron-deficient nature may influence the ketone’s electronic properties, such as redox potentials and absorption/emission spectra.

Properties

IUPAC Name |

1-coronen-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14O/c1-13(27)20-12-18-9-8-16-5-3-14-2-4-15-6-7-17-10-11-19(20)26-24(17)22(15)21(14)23(16)25(18)26/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTYVBQIWCKSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC3=C4C2=C5C(=C1)C=CC6=C5C7=C(C=CC(=C74)C=C3)C=C6 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60829158 | |

| Record name | 1-(Coronen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60829158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88299-48-3 | |

| Record name | 1-(Coronen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60829158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Coronen-1-YL)ethan-1-one typically involves the reaction of coronene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Coronen-1-YL)ethan-1-one undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form coronenyl carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield coronenyl ethanol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions for these reactions include:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.

Major products formed from these reactions include coronenyl carboxylic acid, coronenyl ethanol, and various substituted coronenyl derivatives .

Scientific Research Applications

1-(Coronen-1-YL)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.

Biology: Studies have explored its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of oncology.

Mechanism of Action

The mechanism by which 1-(Coronen-1-YL)ethan-1-one exerts its effects involves interactions with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . The pathways involved include the disruption of the cell cycle and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares 1-(Coronen-1-YL)ethan-1-one with analogous PAH- and heterocycle-based ethanones:

*Estimated molecular formula based on coronene structure.

Key Observations:

- Size and Conjugation: Coronene’s larger aromatic system (vs. pyrene or chrysene) enhances electron delocalization, which may improve charge transport in organic semiconductors .

- Reactivity: Smaller PAHs (e.g., pyrene) exhibit higher reactivity in annulation reactions due to reduced steric hindrance . Coronene’s bulk may necessitate harsher reaction conditions.

- Biological Activity: Heterocyclic ethanones (e.g., benzofuran derivatives) show notable antimicrobial properties, whereas PAH-based analogs are more suited for materials applications .

Spectroscopic and Crystallographic Data

- IR/NMR: Coronene’s acetyl group would show a carbonyl stretch near 1680–1700 cm⁻¹, similar to 1-(pyren-2-yl)ethan-1-one . Aromatic proton signals in ¹H NMR would appear downfield (δ 7.5–9.0 ppm) due to electron withdrawal by the ketone .

- Crystallography: SHELX programs are widely used for structural validation, as seen in fluorenyl and pyrenyl derivatives . Coronene’s planar structure may facilitate dense crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.